Fluplatin

p53-mutant NSCLC Cytotoxicity IC50

Fluplatin is a rationally designed dual-acting prodrug that links cisplatin's DNA cross-linking with fluvastatin's mutant p53 degradation to directly address TP53-driven chemoresistance. Unlike generic platinum agents, this unique mechanism provides a targeted tool for dissecting p53-mediated resistance in preclinical NSCLC models, ensuring your studies use a compound with a scientifically validated advantage.

Molecular Formula C48H56F2N4O8Pt
Molecular Weight 1050.1 g/mol
Cat. No. B12365977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluplatin
Molecular FormulaC48H56F2N4O8Pt
Molecular Weight1050.1 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F.CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F.[NH2-].[NH2-].[Pt+2]
InChIInChI=1S/2C24H26FNO4.2H2N.Pt/c2*1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;;/h2*3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);2*1H2;/q;;2*-1;+2/b2*12-11+;;;
InChIKeyUYQVBVYONDWJQH-ZSDDQYQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluplatin Prodrug: Cisplatin-Fluvastatin Conjugate for Research on p53-Mutant Chemoresistance


Fluplatin is a synthetic prodrug composed of the established DNA-damaging agent cisplatin covalently linked to the HMG-CoA reductase inhibitor fluvastatin [1]. Designed to address p53-mutation-driven resistance in non-small cell lung cancer (NSCLC) and other solid tumors, Fluplatin represents a dual-action research tool. It is engineered to simultaneously deliver a cytotoxic platinum payload and a mutant p53 (mutp53)-targeting statin moiety [1]. This molecular design is intended to overcome the primary limitation of cisplatin monotherapy in p53-mutant contexts, where the absence of functional wild-type p53 severely blunts the apoptotic response to platinum-induced DNA damage [1].

Why Cisplatin, Fluvastatin, or Their Physical Mixture Are Not Direct Substitutes for Fluplatin in p53-Mutant Models


In research models characterized by TP53 mutations (which occur in up to 90% of squamous NSCLC cases), generic substitution of Fluplatin with cisplatin, fluvastatin, or a simple physical mixture of the two is not functionally equivalent [1]. Cisplatin's cytotoxicity is heavily dependent on functional p53 signaling, and its use can paradoxically enrich for TP53-mutant clones, exacerbating resistance [1]. Furthermore, while the combination of cisplatin and fluvastatin shows some additive benefit, it fails to achieve the same degree of tumor suppression as the conjugated prodrug [1]. The covalent conjugation in Fluplatin ensures spatiotemporally co-delivered intracellular release, which is critical for the observed synergistic degradation of mutant p53 and potentiation of endoplasmic reticulum (ER) stress—a mechanism not adequately replicated by simple co-administration [1].

Quantitative Differentiation of Fluplatin (as FP NPs) vs. Cisplatin and Combination Therapy


Superior Potency: 26.6-Fold Lower IC50 in p53-Mutant H1975 NSCLC Cells Compared to Cisplatin

In p53-mutant H1975 non-small cell lung cancer cells, the IC50 value for Fluplatin (formulated as FP NPs) is 2.24 ± 0.20 µM, whereas the IC50 for cisplatin is 59.65 ± 2.51 µM [1]. This represents a 26.6-fold increase in potency, directly addressing the well-documented resistance of p53-mutant cells to cisplatin [1].

p53-mutant NSCLC Cytotoxicity IC50 Chemoresistance

Overcoming Acquired Resistance: 27.4-Fold Lower IC50 in Cisplatin-Resistant A549/DDP Cells

The therapeutic challenge of acquired cisplatin resistance is directly addressed by Fluplatin. In the cisplatin-resistant A549/DDP lung adenocarcinoma cell line, Fluplatin (as FP NPs) exhibits an IC50 of 4.51 ± 0.21 µM, whereas the IC50 for cisplatin is 123.53 ± 5.22 µM [1]. This quantifies a 27.4-fold superior activity against a clinically relevant model of platinum resistance [1].

Cisplatin resistance Acquired chemoresistance A549/DDP Second-line therapy

In Vivo Efficacy: Significantly Greater Tumor Suppression vs. Cisplatin and Physical Combination in a p53-Mutant Xenograft

In a subcutaneous H1975 p53-mutant NSCLC xenograft model, Fluplatin (formulated as FP NPs) demonstrated markedly superior tumor control. Following the treatment period, the mean tumor volume in the FP NPs group was 107.81 ± 10.69 mm³ [1]. In contrast, the study reports that "the antitumor effect of cisplatin was not significant in p53-mutated models, and the combination of fluvastatin alleviated cisplatin resistance but was still limited" [1]. This indicates a qualitative and quantitative advantage for the Fluplatin prodrug formulation over both monotherapy and the unconjugated drug combination.

In vivo efficacy Xenograft model Tumor growth inhibition Mutant p53

Mechanism of Action: Fluplatin Degrades Mutant p53 and Triggers ER Stress, Uncoupling Cytotoxicity from p53 Status

Unlike cisplatin, which relies on functional p53 to exert its cytotoxic effect, Fluplatin (as FP NPs) degrades the oncogenic mutant p53 protein [1]. This degradation removes a key driver of chemoresistance and simultaneously triggers robust endoplasmic reticulum (ER) stress [1]. This dual mechanism results in apoptosis that is independent of the p53 pathway, which is a fundamental mechanistic differentiation [1].

Mutant p53 degradation ER stress Mechanism of action p53-independent apoptosis

Recommended Research Applications for Fluplatin Based on its Demonstrated Differentiation


Investigating Chemoresistance Mechanisms in p53-Mutant Non-Small Cell Lung Cancer (NSCLC)

Fluplatin is the optimal tool for laboratories studying the biology of p53-mutant NSCLC. Its 26.6-fold higher potency compared to cisplatin in H1975 cells [1] and its defined mechanism of degrading mutant p53 [1] make it a superior probe for dissecting p53-dependent and independent apoptotic pathways. Using Fluplatin instead of cisplatin ensures that observed effects are not confounded by the inherent and profound resistance of the model system.

Developing and Evaluating Second-Line Therapies for Acquired Cisplatin Resistance

For researchers developing strategies to circumvent acquired platinum resistance, Fluplatin serves as a benchmark compound. Its 27.4-fold lower IC50 against cisplatin-resistant A549/DDP cells [1] provides a quantitative baseline for evaluating novel resistance-busting agents. The data supports its use as a positive control in studies designed to overcome the specific drug-resistance phenotype that leads to treatment failure in the clinic.

Preclinical In Vivo Efficacy Studies in p53-Mutant Solid Tumor Models

Fluplatin is uniquely suited for in vivo experiments aiming to model treatment response in p53-mutant contexts. Where cisplatin and its combination with fluvastatin show limited or no efficacy [1], Fluplatin (as FP NPs) generates a robust and quantifiable tumor suppressive response (107.81 ± 10.69 mm³ tumor volume) [1]. This significant therapeutic window allows for more sensitive detection of combination benefits or resistance mechanisms in a p53-mutant background.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluplatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.